CBB1007 trihydrochloride

Epigenetics Histone Demethylase Target Selectivity

CBB1007 trihydrochloride is a reversible, substrate-competitive LSD1 inhibitor, distinct from irreversible cyclopropylamine derivatives. It selectively arrests pluripotent cancer cells (NCCIT, NTERA-2) while sparing non-pluripotent cells (IC50 >100 µM). Ideal for teratocarcinoma/embryonal carcinoma research and hESC differentiation studies. ≥96% purity (HPLC) with verified LSD1 selectivity over LSD2 and JARID1A.

Molecular Formula C27H37Cl3N8O4
Molecular Weight 643.99
Cat. No. B1191642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCBB1007 trihydrochloride
Molecular FormulaC27H37Cl3N8O4
Molecular Weight643.99
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CBB1007 Trihydrochloride: A Reversible and Selective LSD1 Inhibitor for Epigenetic Research and Drug Discovery


CBB1007 trihydrochloride is a cell-permeable amidino-guanidinium compound that functions as a potent, reversible, and substrate-competitive inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A), with a reported IC50 of 5.27 µM for human LSD1 in vitro [1]. It belongs to the class of small-molecule histone demethylase inhibitors and has been validated as a chemical probe for investigating LSD1-mediated epigenetic regulation [2]. CBB1007 trihydrochloride is commercially available from multiple reputable suppliers, with reported purity ≥95% (some sources specify ≥98% or ≥99% by HPLC) .

Why CBB1007 Trihydrochloride Cannot Be Replaced by Generic LSD1 Inhibitors in Pluripotent Cancer Research


Generic substitution among LSD1 inhibitors is not scientifically valid due to fundamental differences in chemical mechanism, selectivity profile, and functional consequences. Unlike the widely studied irreversible cyclopropylamine-based LSD1 inhibitors (e.g., tranylcypromine derivatives such as GSK-2879552 and ORY-1001) that covalently modify the FAD cofactor and often exhibit broader off-target monoamine oxidase inhibition [1], CBB1007 is a reversible, substrate-competitive inhibitor with documented selectivity against structurally related histone demethylases LSD2 and JARID1A [2]. Furthermore, in-cell target engagement differs substantially: CBB1007 preferentially arrests growth in pluripotent cancer cells (NCCIT, NTERA-2) while sparing non-pluripotent somatic and cancer cells, a selectivity profile not uniformly shared across the LSD1 inhibitor class [3] . The quantitative evidence below demonstrates why these mechanistic and functional distinctions directly impact experimental outcomes and procurement decisions.

CBB1007 Trihydrochloride: Head-to-Head Quantitative Evidence for Scientific Differentiation


CBB1007 vs. LSD2 and JARID1A: Direct Enzymatic Selectivity Comparison

CBB1007 exhibits clear selectivity for LSD1 over the structurally related histone demethylases LSD2 and JARID1A. In a direct mass-spectrometry-based demethylation assay using the H3K4Me2 peptide substrate, CBB1007 at 20 µM and 50 µM showed no detectable inhibitory activity against LSD2 or JARID1A, whereas LSD1 activity was substantially inhibited under identical conditions [1].

Epigenetics Histone Demethylase Target Selectivity

CBB1007 vs. CBB1003: Comparative Growth Inhibition in Pluripotent Cancer Cell Lines

In a direct proliferation assay comparing two closely related CBB-series LSD1 inhibitors, CBB1007 demonstrated growth inhibition of pluripotent NCCIT and NTERA-2 cancer cells comparable to CBB1003. At 50 µM for 30 hours, both compounds significantly inhibited cell growth, while non-pluripotent cell lines (HeLa, 293, NIH3T3) remained unaffected [1]. This head-to-head data establishes CBB1007 as a functional equivalent to the more extensively characterized CBB1003 in pluripotent cancer models.

Cancer Research Pluripotent Stem Cells Cell Viability

CBB1007 Gene Activation Potency: IC50 of ≤3.74 µM for CHRM4 and SCN3A in F9 Cells

CBB1007 demonstrates potent functional activity in a cellular context, as evidenced by the activation of epigenetically silenced genes. In F9 teratocarcinoma cells, CBB1007 induced the expression of CHRM4/M4-ArchR and SCN3A genes with an IC50 of ≤3.74 µM, a value lower than its biochemical IC50 for LSD1 enzyme inhibition (5.27 µM) [1]. This indicates that CBB1007 effectively engages LSD1 in intact cells and produces downstream functional consequences at concentrations well within experimentally accessible ranges.

Epigenetics Gene Regulation Stem Cell Differentiation

CBB1007 Selectivity for Pluripotent Cancer Cells: IC50 >100 µM in Non-Pluripotent Cells

CBB1007 exhibits pronounced selectivity for pluripotent cancer cells over non-pluripotent cancer cells and normal somatic cells. Growth inhibition studies demonstrate an IC50 of >100 µM for non-pluripotent cancer and normal somatic cells . This represents a substantial selectivity window when compared to its biochemical LSD1 IC50 of 5.27 µM and cellular gene activation IC50 of ≤3.74 µM in pluripotent cells. Such differential sensitivity is not uniformly observed across all LSD1 inhibitor chemotypes.

Cancer Research Selectivity Profiling Drug Discovery

CBB1007 Substrate Specificity: No Effect on H3K4Me3 and H3K9Me2 Methylation Marks

CBB1007 demonstrates defined substrate specificity within the histone H3 methylation landscape. In Western blot analyses using recombinant LSD1 and histone substrates, CBB1007 at 10 µM effectively blocked LSD1-mediated demethylation of mono-methylated (H3K4Me1) and di-methylated (H3K4Me2) H3K4, but showed no detectable effect on tri-methylated H3K4 (H3K4Me3) or di-methylated H3K9 (H3K9Me2) [1]. This substrate-specific inhibition pattern distinguishes CBB1007 from broader-acting epigenetic modulators and enables precise interrogation of H3K4 methylation dynamics.

Epigenetics Histone Modification Assay Validation

CBB1007 Trihydrochloride: Validated Research and Procurement Application Scenarios


Pluripotent Cancer Stem Cell Research

Based on direct comparative evidence, CBB1007 trihydrochloride is optimal for studies investigating LSD1 dependency in pluripotent cancer cell models. The compound selectively inhibits growth of pluripotent NCCIT, NTERA-2, and F9 cells (IC50 in low micromolar range) while sparing non-pluripotent HeLa, 293, and NIH3T3 cells (IC50 >100 µM) [1]. Researchers studying teratocarcinoma, embryonal carcinoma, or seminoma should prioritize CBB1007 for its validated pluripotent-selective growth arrest phenotype. Procurement recommendation: order catalog numbers HY-15313C (MedChemExpress), T72244 (TargetMol), or 489478 (Sigma-Aldrich) for this application.

LSD1 Target Engagement and Mechanistic Epigenetic Studies

For experiments requiring confirmation of on-target LSD1 inhibition with minimal off-target demethylase interference, CBB1007 provides validated selectivity. Direct enzymatic assays demonstrate no inhibition of LSD2 or JARID1A at concentrations up to 50 µM [1], and substrate specificity analysis confirms activity restricted to H3K4Me1 and H3K4Me2 demethylation without affecting H3K4Me3 or H3K9Me2 marks . These features make CBB1007 suitable for chromatin immunoprecipitation (ChIP) studies, gene expression profiling of LSD1-regulated loci (e.g., CHRM4, SCN3A), and validation of LSD1-dependent epigenetic silencing mechanisms [2].

Stem Cell Differentiation and Adipogenesis Research

CBB1007 trihydrochloride has been functionally validated in human embryonic stem cell (hESC) differentiation models. Treatment with CBB1007 (5-20 µM for 14 days) increases lipid droplet formation during adipogenesis, reduces LSD1 and total histone H3 levels, elevates H3K4me2 marks, and upregulates adipocyte markers PPARγ-2 and C/EBPα [1]. Researchers investigating LSD1's role in lineage commitment, particularly adipogenic differentiation, should select CBB1007 based on this established phenotypic evidence. The compound's reversible, substrate-competitive mechanism also allows for washout experiments to assess differentiation reversibility.

Ex Vivo Hematopoietic Stem Cell Expansion

Patent literature indicates that CBB1007 trihydrochloride (designated LSD1 Inhibitor III) is utilized in ex vivo hematopoietic stem cell (HSC) expansion protocols when combined with TGFβ receptor inhibitors and histone deacetylase inhibitors [1]. While the specific quantitative parameters for CBB1007 alone in this context are not publicly detailed, the inclusion of CBB1007 in a defined inhibitor cocktail for HSC expansion represents a validated industrial application scenario. Procurement for this application should ensure the compound meets ≥98% purity specifications suitable for sensitive primary cell culture work.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for CBB1007 trihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.